N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzylamine with 2-oxo-2H-chromene-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its cytotoxic properties and potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl) thiosemicarbazone: Known for its cytotoxic properties and coordination with metal ions.
N-(4-methoxybenzyl) amide derivatives: Studied for their anti-inflammatory activities.
Uniqueness
N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique chromene core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H15NO4 |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H15NO4/c1-22-14-8-6-12(7-9-14)11-19-17(20)15-10-13-4-2-3-5-16(13)23-18(15)21/h2-10H,11H2,1H3,(H,19,20) |
InChI Key |
PCCRYRRYEQKQHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3OC2=O |
solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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